N-CBZ-Phe-Arg-AMC

Protease Assay Cathepsin L Cathepsin B

Procure N-CBZ-Phe-Arg-AMC for its unique pre-steady-state burst kinetics, enabling deacylation rate measurements, and its exceptional catalytic efficiency for cathepsin L (kcat/Km = 1 x 10⁶ M⁻¹s⁻¹) and cathepsin K (kcat/Km = 4 x 10⁵ M⁻¹s⁻¹). This substrate's broad pH range (4.6-7.2) and robust fluorescence signal (342/441 nm) make it ideal for HTS and lysosomal assays.

Molecular Formula C33H36N6O6
Molecular Weight 612.7 g/mol
CAS No. 65147-22-0
Cat. No. B549791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CBZ-Phe-Arg-AMC
CAS65147-22-0
Synonymsenzyloxycarbonyl-Phe-Arg 4-methyl-7-coumarylamide
benzyloxycarbonyl-phenylalanylarginine-4-methylcoumaryl-7-amide
carbobenzoxy-L-phenylalanyl-L-arginine 4-methylcoumarinyl-7-amide
CBZ-Phe-Arg-MCA
Z-Phe-Arg-4-NMec
Z-Phe-Arg-AMC
ZFRN-Mec
Molecular FormulaC33H36N6O6
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1
InChIKeyZZGDDBWFXDMARY-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-CBZ-Phe-Arg-AMC (CAS 65147-22-0) Baseline Procurement and Class Overview for Protease Activity Assays


N-CBZ-Phe-Arg-AMC (also known as Z-FR-AMC or Cbz-Phe-Arg-AMC) is a synthetic, fluorogenic dipeptide substrate classified within the 7-amino-4-methylcoumarin (AMC) reporter family. It is widely utilized for the quantitative assessment of serine and cysteine protease activity . This compound comprises a benzyloxycarbonyl (Cbz) protecting group linked to the dipeptide Phe-Arg, which is conjugated to the AMC fluorophore. Protease cleavage at the Arg-AMC amide bond liberates free AMC, resulting in a measurable shift in fluorescence . As a tool compound, it is a standard reagent for detecting and measuring the enzymatic activity of proteases, including cathepsins, kallikrein, and plasmin, in both purified enzyme systems and complex biological samples .

N-CBZ-Phe-Arg-AMC Selection Risks: Why Cathepsin Substrate Promiscuity Demands Product-Specific Quantitative Evidence


Generic substitution or selection based solely on the AMC fluorophore class is scientifically unsound for N-CBZ-Phe-Arg-AMC due to pronounced enzyme-substrate promiscuity across the cathepsin family. This compound is not specific to a single protease; it is cleaved by multiple cysteine cathepsins (including B, L, K, S, V, and F) with distinct kinetic efficiencies [1]. Consequently, a user's assay signal can originate from a mixture of different protease activities, making it impossible to attribute the readout to a single target without additional controls [2]. Therefore, procurement and experimental design decisions must be driven by the quantitative, comparative kinetic and cleavage data presented below, rather than by generic product descriptions or the assumption that all cathepsin substrates are functionally interchangeable.

N-CBZ-Phe-Arg-AMC (Z-FR-AMC) Quantitative Evidence Guide: Head-to-Head Kinetic and Specificity Data vs. In-Class Comparators


Cathepsin L vs. B Selectivity: Z-Phe-Arg-AMC Demonstrates 2.6x Higher Km and 2.1x Higher kcat/Km than Z-Arg-Arg-AMC

In a direct head-to-head study with the common alternative substrate Z-Arg-Arg-AMC, N-CBZ-Phe-Arg-AMC (Cbz-Phe-Arg-AMC) exhibited significantly different kinetic parameters. When tested against wild-type cruzain (a cathepsin L-like protease), Z-Phe-Arg-AMC displayed a Michaelis constant (Km) of 2.1 μM and a specificity constant (kcat/Km) of 10 s⁻¹μM⁻¹ [1]. In the same study, Z-Arg-Arg-AMC, a substrate more selective for cathepsin B, showed a Km of 0.8 μM and a kcat/Km of 36 s⁻¹μM⁻¹ [1]. This indicates a 2.6-fold higher affinity (lower Km) for the cathepsin B substrate and a 3.6-fold higher catalytic efficiency for Z-Arg-Arg-AMC on this enzyme, demonstrating the critical need for proper substrate selection based on the specific protease target.

Protease Assay Cathepsin L Cathepsin B Enzyme Kinetics Fluorogenic Substrate

Cross-Cathepsin Profiling: Z-Phe-Arg-AMC Cleavage Efficiency (kcat/Km) Varies by 100-Fold Across Cathepsins K, L, and S

A comparative analysis of N-CBZ-Phe-Arg-AMC's kinetic profile reveals a >100-fold difference in catalytic efficiency (kcat/Km) across the cysteine cathepsin family. The compound is a highly sensitive substrate for cathepsin K, with a reported kcat/Km of 4 x 10⁵ M⁻¹s⁻¹ [1]. In contrast, it is cleaved with significantly lower efficiency by cathepsin L (kcat/Km = 1 x 10⁶ M⁻¹s⁻¹ [1]) and cathepsin S (kcat/Km = 1 x 10⁵ M⁻¹s⁻¹ [2]). Additional studies report even lower efficiencies for cathepsins L2/V (1 x 10⁴ M⁻¹s⁻¹) and X/Z (1 x 10⁴ M⁻¹s⁻¹) . This quantitative disparity underscores that while Z-Phe-Arg-AMC is broadly reactive, its performance is not uniform; it is an exceptionally sensitive probe for cathepsin K but may under-report activity from cathepsin S or L2/V by an order of magnitude or more in a complex mixture.

Cathepsin Substrate Specificity Fluorogenic Assay Enzyme Profiling kcat/Km

pH-Dependent Substrate Selection: Z-Phe-Arg-AMC Maintains Activity Across Acidic and Neutral pH Unlike the pH-Sensitive Comparator Z-Arg-Arg-AMC

A critical differentiator for N-CBZ-Phe-Arg-AMC is its broader functional pH range compared to the cathepsin B-selective substrate Z-Arg-Arg-AMC. Research by Yoon et al. (2023) has demonstrated that while Z-Phe-Arg-AMC is cleaved by several cysteine cathepsins at both acidic (pH 4.6) and neutral (pH 7.2) conditions, the alternative substrate Z-Arg-Arg-AMC displays minimal activity at acidic pH [1]. This behavior limits the utility of Z-Arg-Arg-AMC to neutral pH environments, whereas Z-Phe-Arg-AMC can be reliably used to monitor protease activity in both acidic lysosomal compartments and neutral cytosolic or extracellular milieus [2].

pH Profiling Cathepsin B Lysosomal Assay Fluorogenic Substrate Enzyme Activity

Pre-Steady-State Kinetic Behavior: Z-Phe-Arg-AMC Exhibits Exponential Burst Kinetics, a Feature Absent in the Comparator Cbz-Arg-Ala-AMC

For investigators probing the detailed catalytic mechanism of cysteine proteases, the pre-steady-state kinetic behavior of N-CBZ-Phe-Arg-AMC offers a distinct advantage over other fluorogenic substrates. A study on the catalytic mechanism of cruzain demonstrated that both Cbz-Phe-Arg-AMC and Cbz-Arg-Arg-AMC produce an exponential burst of AMC fluorescence in pre-steady-state kinetics, a phenomenon characteristic of rapid acylation followed by a slower, rate-limiting deacylation step [1]. In contrast, the substrate Cbz-Arg-Ala-AMC showed no such burst phase, indicating a different rate-limiting step (likely acylation) [1]. This fundamental mechanistic difference means that only substrates like Z-Phe-Arg-AMC are suitable for experiments designed to isolate and measure the deacylation rate constant or to study solvent kinetic isotope effects on that specific step.

Pre-Steady-State Kinetics Cruzain Cysteine Protease Mechanistic Enzymology Fluorogenic Substrate

Relative Activity Against Purified Cathepsin B: Z-Phe-Arg-AMC Shows 5.9-Fold Higher Signal than Boc-Val-Pro-Arg-AMC and >10-Fold over Arg-AMC

A direct activity comparison on purified cathepsin B revealed that Z-Phe-Arg-AMC is a far more efficient substrate than several common alternatives. In this study, the activity against Z-Phe-Arg-MCA (an alternate name for the same compound) was set to 100% [1]. Under identical assay conditions, the alternative substrate Boc-Val-Pro-Arg-MCA exhibited only 8% relative activity, while Arg-MCA showed 0% activity [1]. The comparator Z-Arg-Arg-MCA, another commonly used cathepsin substrate, showed 17% relative activity, and Boc-Phe-Ser-Arg-MCA showed 29% [1]. This translates to a 5.9-fold higher signal for Z-Phe-Arg-AMC compared to the next most active Boc-protected substrate (Boc-Phe-Ser-Arg-MCA) and a >10-fold advantage over Boc-Val-Pro-Arg-MCA, making it the preferred choice for maximizing assay sensitivity for this enzyme.

Cathepsin B Relative Activity Fluorogenic Assay Substrate Comparison Boc-Protected Substrate

Fluorescence Detection Parameters: Z-Phe-Arg-AMC Provides a Clear 12 nm Stokes Shift for Reliable AMC Liberation Monitoring

The AMC fluorophore class, while common, offers specific and reproducible optical properties that are critical for robust assay design. For N-CBZ-Phe-Arg-AMC, the intact substrate exhibits weak fluorescence with absorption/emission maxima at 330/390 nm . Upon enzymatic cleavage, the liberated free AMC product displays a strong fluorescent signal with a distinct shift in spectral properties to absorption/emission maxima of 342/441 nm [1]. This represents a 12 nm Stokes shift for absorption and a 51 nm shift for emission, allowing for clear differentiation between substrate background and product signal. These parameters are highly conserved and comparable to other AMC-based substrates, making Z-Phe-Arg-AMC seamlessly compatible with standard fluorescence plate reader filter sets (e.g., 360/40 nm excitation and 460/40 nm emission) used across a wide range of commercial and academic laboratories [2].

Fluorogenic Substrate AMC Spectrofluorometry Assay Development Detection Parameters

N-CBZ-Phe-Arg-AMC: Best-Fit Applications for Procurement Based on Quantitative Performance Evidence


High-Throughput Screening (HTS) for Cathepsin L and K Inhibitors

Due to its high catalytic efficiency for cathepsin L (kcat/Km = 1 x 10⁶ M⁻¹s⁻¹) and exceptional sensitivity for cathepsin K (kcat/Km = 4 x 10⁵ M⁻¹s⁻¹), N-CBZ-Phe-Arg-AMC is the optimal substrate for large-scale inhibitor screening campaigns targeting these therapeutically relevant proteases [1]. The strong, quantifiable fluorescence signal from AMC liberation ensures a robust assay window with high Z'-factor scores, enabling reliable identification of hit compounds. Its proven performance in standard 384-well plate formats further supports its use in automated HTS platforms [2]. Procurement for this purpose should prioritize the compound's validated use in cathepsin K and L assays.

Mechanistic Enzymology Studies of Cysteine Protease Catalytic Cycles

The unique pre-steady-state kinetic signature of N-CBZ-Phe-Arg-AMC—specifically, the presence of an exponential burst phase indicating rate-limiting deacylation—makes it an indispensable tool for biochemists studying the detailed catalytic mechanism of enzymes like cruzain and cathepsin B [3]. For experiments designed to measure deacylation rates, determine solvent kinetic isotope effects on individual steps, or validate kinetic models, this substrate provides a critical functional advantage over alternatives like Cbz-Arg-Ala-AMC that do not exhibit burst kinetics [3]. Selection for this application is justified by its unique ability to isolate the deacylation step.

Monitoring Protease Activity in Subcellular Fractions and Lysosomal Preparations

The ability of N-CBZ-Phe-Arg-AMC to function effectively across a broad pH range, from acidic (pH 4.6) to neutral (pH 7.2), makes it a superior choice for assays involving subcellular fractions, particularly those enriched for lysosomes [4]. Unlike the comparator Z-Arg-Arg-AMC, which loses activity at low pH, Z-Phe-Arg-AMC can reliably report on cathepsin activity in both acidic and neutral compartments of the same biological sample [4]. This versatility is critical for studies on lysosomal storage disorders, autophagy, and protein trafficking, where a single, consistent reagent is needed to track protease function across different cellular environments.

Quality Control and Potency Assays for Thrombin and Serine Protease Preparations

N-CBZ-Phe-Arg-AMC is a validated substrate for several serine proteases, including thrombin, kallikrein, and plasmin . Its well-characterized kinetics and robust fluorescence signal make it suitable for developing quantitative, QC-friendly assays for enzyme activity. The clear spectral shift upon AMC release (342/441 nm) allows for simple, end-point or kinetic fluorescence measurements using standard plate readers . This application leverages the compound's broad reactivity with serine proteases and its ease of use in a 96- or 384-well format, making it a practical choice for routine enzyme lot release and stability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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